![molecular formula C19H22O3 B12554771 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane CAS No. 192992-57-7](/img/structure/B12554771.png)
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a benzyloxyphenyl group attached to a propyl chain, which is further connected to a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane typically involves the reaction of a benzyloxyphenylpropyl precursor with a 1,3-dioxolane derivative. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxolane ring provides stability and can act as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparaison Avec Des Composés Similaires
2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane can be compared with other similar compounds, such as:
4-Phenyl-2-propyl-1,3-dioxolane: Similar structure but with a phenyl group instead of a benzyloxy group.
5-Methyl-2-propyl-1,3-dioxolan-4-one: Contains a methyl group and a different substitution pattern on the dioxolane ring.
2-Methyl-2-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane: Features additional methyl groups and a different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
192992-57-7 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[3-(4-phenylmethoxyphenyl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C19H22O3/c1-2-5-17(6-3-1)15-22-18-11-9-16(10-12-18)7-4-8-19-20-13-14-21-19/h1-3,5-6,9-12,19H,4,7-8,13-15H2 |
Clé InChI |
CQLILGKICAMCPT-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



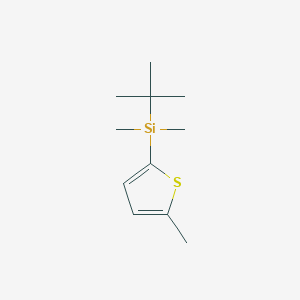
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
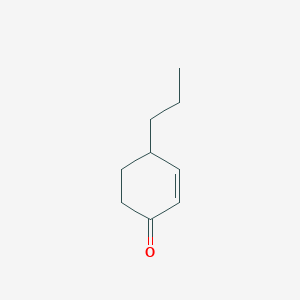
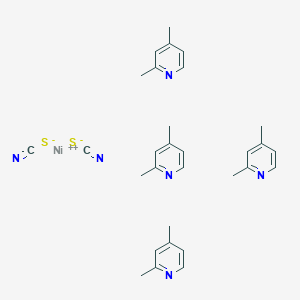
![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
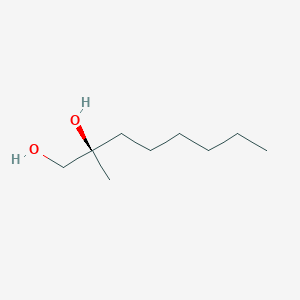
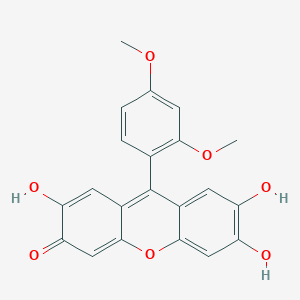
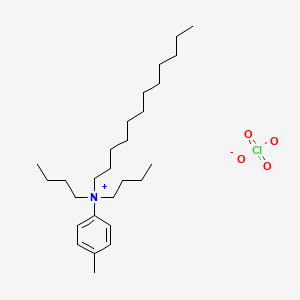
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

